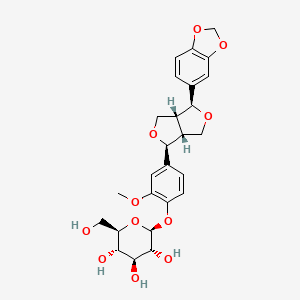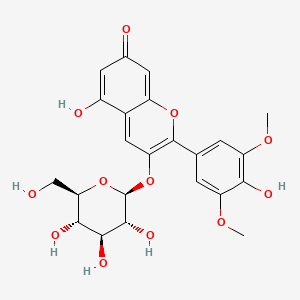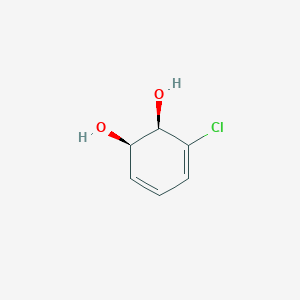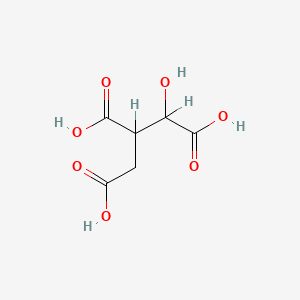
Isocitric acid
Overview
Description
Isocitric acid is a tricarboxylic acid that is a structural isomer of citric acidThis compound is commonly found in citrus fruits and is used as a marker to detect the authenticity and quality of fruit products .
Mechanism of Action
Target of Action
Isocitric acid primarily targets several enzymes, including Isocitrate dehydrogenase [NADP] in organisms like Escherichia coli (strain K12) and Azotobacter vinelandii, Aconitate hydratase, mitochondrial , Isocitrate dehydrogenase [NADP], mitochondrial , and Isocitrate dehydrogenase [NADP] cytoplasmic in humans .
Mode of Action
This compound interacts with its targets, primarily the enzyme isocitrate dehydrogenase , which catalyzes the oxidative decarboxylation of isocitrate, producing alpha-ketoglutarate (α-ketoglutarate) and CO2 . This is a rate-limiting step in the citric acid cycle.
Biochemical Pathways
This compound is a crucial intermediate in the citric acid cycle , also known as the Krebs cycle or TCA cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Isocitrate is formed from citrate with the help of the enzyme aconitase , and is acted upon by isocitrate dehydrogenase .
Result of Action
The action of this compound in the citric acid cycle contributes to the production of energy in the form of ATP. It is also used as a marker to detect the authenticity and quality of fruit products, most often citrus juices .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the production of this compound by the yeast Yarrowia lipolytica, it is recommended to cultivate the yeast under nitrogen deficiency conditions, high aeration (60% of air saturation), an addition of 15 mM itaconic acid, and 2.4 mg/L iron . These conditions lead to a higher yield of this compound.
Biochemical Analysis
Biochemical Properties
Isocitric acid is a key intermediate in the citric acid cycle, where it is formed from citrate through the action of the enzyme aconitase. The isocitrate anion is then acted upon by isocitrate dehydrogenase, which catalyzes its conversion to alpha-ketoglutarate . This reaction is crucial for the production of NADH, which is used in the electron transport chain to generate ATP. This compound interacts with several enzymes, including aconitase and isocitrate dehydrogenase, playing a vital role in energy production and metabolic regulation .
Cellular Effects
This compound influences various cellular processes, including energy production, detoxification, and cellular signaling. It is involved in the removal of toxic ammonia and the production of energy in the mitochondria . High levels of this compound can indicate ammonia toxicity, which can lead to disturbances in neurological function and loss of organ reserve . Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with specific enzymes in the citric acid cycle. The enzyme aconitase converts citrate to this compound, which is then acted upon by isocitrate dehydrogenase to produce alpha-ketoglutarate . This reaction is coupled with the reduction of NAD+ to NADH, which is essential for ATP production in the electron transport chain . This compound also plays a role in regulating the activity of these enzymes, ensuring efficient energy production and metabolic balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals . Over time, this compound can degrade, leading to changes in its concentration and effects on cellular function . Long-term studies have shown that this compound can influence cellular metabolism and gene expression, with potential implications for disease treatment and prevention .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. At low doses, this compound has been shown to have beneficial effects, such as improving energy production and reducing oxidative stress . At high doses, this compound can have toxic effects, leading to metabolic acidosis and disturbances in cellular function . Studies have also shown that this compound can be used to treat conditions such as iron-deficient anemia and Parkinson’s disease .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and the glyoxylate cycle . In the citric acid cycle, this compound is converted to alpha-ketoglutarate by isocitrate dehydrogenase, producing NADH in the process . In the glyoxylate cycle, this compound is cleaved by isocitrate lyase to produce succinate and glyoxylate . These pathways are essential for energy production and metabolic regulation in cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In the mitochondria, this compound is transported by the mitochondrial carrier proteins, which facilitate its movement across the mitochondrial membrane . This transport is essential for the proper functioning of the citric acid cycle and energy production in cells .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it participates in the citric acid cycle . The subcellular localization of this compound is determined by the presence of targeting signals and post-translational modifications that direct it to the mitochondria . This localization is crucial for its role in energy production and metabolic regulation in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocitric acid can be synthesized through the isomerization of citric acid using the enzyme aconitase. This reaction involves the dehydration of citric acid to form cis-aconitate, followed by rehydration to produce this compound .
Industrial Production Methods: One of the most efficient methods for industrial production of this compound involves the use of the yeast Yarrowia lipolytica. This yeast can produce this compound from various carbon sources, including rapeseed oil and ethanol industry waste. The production process includes fermentation, cell separation, clarification, concentration, acidification, and crystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form oxalosuccinic acid, which is then decarboxylated to form alpha-ketoglutaric acid.
Reduction: this compound can be reduced to form isocitrate, which is a key intermediate in the citric acid cycle.
Substitution: this compound can undergo substitution reactions where one of its carboxyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: The enzyme isocitrate dehydrogenase and NADP+ as a cofactor.
Reduction: The enzyme aconitase and water.
Substitution: Various chemical reagents depending on the desired substitution.
Major Products:
Oxidation: Alpha-ketoglutaric acid.
Reduction: Isocitrate.
Substitution: Various substituted isocitrates.
Scientific Research Applications
Isocitric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Plays a crucial role in the citric acid cycle, which is essential for cellular respiration.
Medicine: Has been shown to have pharmaceutical and therapeutic effects, including the treatment of iron-deficient anemia and potential use in treating Parkinson’s disease
Industry: Used as a marker to detect the authenticity and quality of fruit products, especially citrus juices.
Comparison with Similar Compounds
Citric Acid: A tricarboxylic acid that is the starting point of the citric acid cycle.
Alpha-Ketoglutaric Acid: A key intermediate in the citric acid cycle formed from the oxidation of isocitric acid.
Malic Acid: Another intermediate in the citric acid cycle.
This compound’s unique role as an intermediate in the citric acid cycle and its various applications in scientific research make it a compound of significant interest.
Properties
IUPAC Name |
1-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBLHEXUDAPZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1637-73-6 (tri-hydrochloride salt) | |
| Record name | Isocitric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60861871 | |
| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isocitric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
466 mg/mL | |
| Record name | Isocitric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
320-77-4 | |
| Record name | Isocitric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocitric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-2,3-dideoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCITRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RW6G5D4MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isocitric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 - 165 °C | |
| Record name | Isocitric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isocitric acid, and what is its role in the citric acid cycle?
A1: (2R,3S)-Isocitric acid is an organic acid and an important intermediate in the citric acid cycle, a central metabolic pathway for energy production in living organisms. [, , ] It is formed from citric acid through the enzyme-catalyzed isomerization by aconitase and is subsequently oxidized to α-ketoglutaric acid by isocitrate dehydrogenase. []
Q2: How does the availability of this compound affect citric acid production in yeast?
A2: In yeasts like Yarrowia lipolytica, this compound is often produced alongside citric acid. [, , , , , , ] The ratio of these acids is influenced by factors such as strain characteristics, pH, nitrogen availability, and the presence of specific inhibitors. [, , , ] For instance, nitrogen limitation can favor this compound production, while certain mutant strains predominantly produce citric acid. [, ]
Q3: What is the significance of the ratio between citric acid and this compound in fruit juices?
A3: The ratio of citric acid to D-isocitric acid serves as a marker for the authenticity of citrus juices. [, , , , , ] Adulteration with non-citrus components can alter this ratio, providing a means of quality control. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H8O7, and its molecular weight is 192.12 g/mol. [, ]
Q5: How can the different isomers of this compound be separated?
A5: Separating this compound isomers, particularly from its isomer citric acid, can be challenging. One effective method is through esterification, where the distinct physical properties of the resulting esters allow for separation. For example, citric acid trimethyl ester crystallizes, while (2R,3S)-isocitric acid trimethyl ester remains liquid, enabling separation by filtration. []
Q6: How does the presence of citrate affect the measurement of this compound?
A6: Citrate has been shown to significantly increase the rotation of the molybdate complexes of this compound. [, ] This interference necessitates careful consideration when using polarimetric methods to determine this compound concentrations, especially in samples containing both acids. [, ]
Q7: What factors influence the production of this compound by Yarrowia lipolytica?
A7: Several factors affect the production of this compound by Yarrowia lipolytica, including:
- Carbon Source: Y. lipolytica can utilize various carbon sources, including n-alkanes, glucose, sunflower oil, and glycerol. [, , , , , , ]
- Nitrogen Limitation: Limiting nitrogen supply is crucial for shifting the metabolism towards organic acid production. [, , , ]
- pH: pH influences the ratio of citric acid to this compound produced. [, ]
- Metal Ions: The presence of iron is essential, particularly for the enzyme aconitase involved in this compound synthesis. [, ]
- Inhibitors: The addition of inhibitors like itaconic acid can selectively target specific enzymes and favor this compound production. []
Q8: What are the potential applications of this compound?
A8: this compound has potential applications in various sectors, including:
- Food Industry: Its role as a naturally occurring acid in citrus fruits makes it potentially valuable as a food additive. [, ]
- Pharmaceuticals: Emerging research highlights this compound's potential antioxidant properties, suggesting possible applications in addressing oxidative stress-related conditions. [, , , ]
- Chemical Synthesis: As a chiral building block, this compound holds promise as a starting material for synthesizing various compounds. []
Q9: How is this compound typically analyzed and quantified?
A9: Several analytical techniques are employed for the analysis and quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify this compound, especially in complex mixtures like fruit juices and fermentation broths. [, , , , ]
- Enzymatic Assays: Specific enzymatic reactions coupled with spectrophotometric detection provide accurate quantification of this compound. [, , ]
- Capillary Electrophoresis (CE): CE, particularly when combined with chiral selectors, enables the separation and quantification of this compound enantiomers. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for analyzing this compound, even in the presence of high concentrations of citric acid. []
Q10: Why is it important to control and assure the quality of this compound in its various applications?
A11: Ensuring the quality and purity of this compound is crucial, especially for its applications in food and pharmaceuticals. [, ] Factors such as the presence of impurities, isomeric purity, and microbial contamination can impact its safety and efficacy. [, ] Stringent quality control measures during production, isolation, and storage are essential to maintain its quality and meet regulatory standards. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)
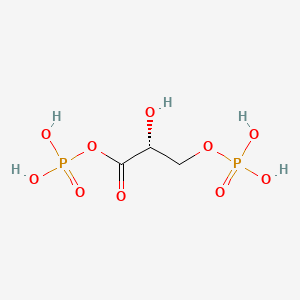
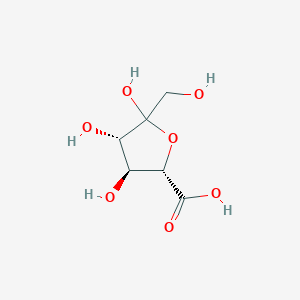
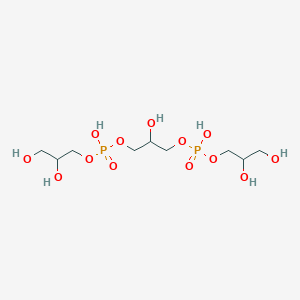

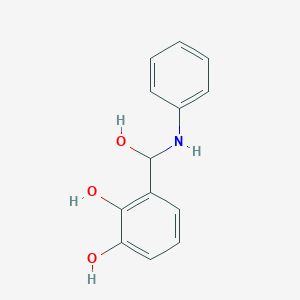
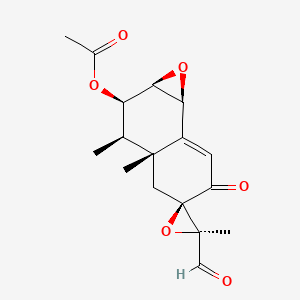



![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadeca-2,4-dien-6-one](/img/structure/B1196346.png)
